molecular formula C19H16Cl2F6N2O3S B11472690 Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

Cat. No.: B11472690
M. Wt: 537.3 g/mol
InChI Key: INWICFGMPIAYOK-UHFFFAOYSA-N
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Description

Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, dichlorophenyl group, and hexafluoropropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, introduction of the dichlorophenyl group, and incorporation of the hexafluoropropane moiety. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Incorporation of the Hexafluoropropane Moiety: This can be done using fluorination reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate: shares similarities with other thiophene derivatives and fluorinated compounds.

    Thiophene Derivatives: Compounds with a thiophene ring structure, such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

    Fluorinated Compounds: Compounds containing fluorine atoms, such as hexafluorobenzene and perfluorooctanoic acid.

Uniqueness

The uniqueness of this compound lies in its combination of a thiophene ring, dichlorophenyl group, and hexafluoropropane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H16Cl2F6N2O3S

Molecular Weight

537.3 g/mol

IUPAC Name

methyl 2-[[2-[(2,4-dichlorobenzoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-4-ethyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H16Cl2F6N2O3S/c1-4-10-8(2)33-15(13(10)16(31)32-3)29-17(18(22,23)24,19(25,26)27)28-14(30)11-6-5-9(20)7-12(11)21/h5-7,29H,4H2,1-3H3,(H,28,30)

InChI Key

INWICFGMPIAYOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C

Origin of Product

United States

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